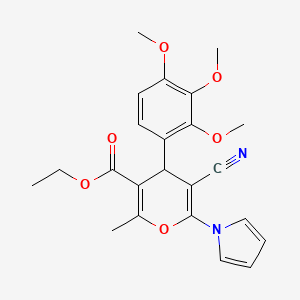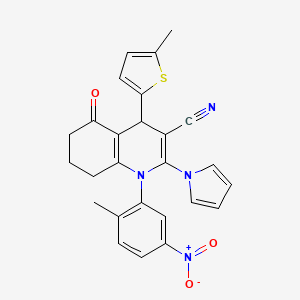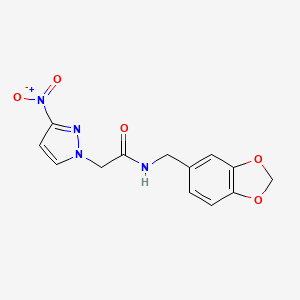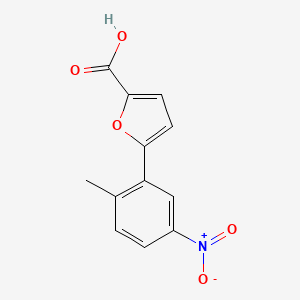![molecular formula C22H16N2O5 B11486347 2-amino-4-(2,3-dimethoxyphenyl)-5,10-dioxo-5,10-dihydro-4H-benzo[g]chromene-3-carbonitrile](/img/structure/B11486347.png)
2-amino-4-(2,3-dimethoxyphenyl)-5,10-dioxo-5,10-dihydro-4H-benzo[g]chromene-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-amino-4-(2,3-dimethoxyphenyl)-5,10-dioxo-5,10-dihydro-4H-benzo[g]chromene-3-carbonitrile is a complex organic compound belonging to the class of chromenes. Chromenes are known for their diverse biological activities and potential therapeutic applications. This compound, in particular, has garnered interest due to its unique structural features and potential pharmacological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4-(2,3-dimethoxyphenyl)-5,10-dioxo-5,10-dihydro-4H-benzo[g]chromene-3-carbonitrile typically involves a multi-component reaction. One common method involves the reaction of aldehydes, malononitrile, and β-ketoesters in the presence of a catalyst. The reaction conditions often include:
Catalyst: Various catalysts can be used, including organic bases or metal salts.
Solvent: Common solvents include ethanol, methanol, or water.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Time: The reaction time can vary from a few hours to overnight, depending on the specific conditions and reagents used.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
2-amino-4-(2,3-dimethoxyphenyl)-5,10-dioxo-5,10-dihydro-4H-benzo[g]chromene-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced chromene derivatives.
Substitution: The amino and methoxy groups can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, or acylating agents can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydrochromenes. Substitution reactions can lead to a wide range of substituted chromene derivatives.
Wissenschaftliche Forschungsanwendungen
2-amino-4-(2,3-dimethoxyphenyl)-5,10-dioxo-5,10-dihydro-4H-benzo[g]chromene-3-carbonitrile has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: It has shown potential as a bioactive molecule with various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Due to its pharmacological properties, the compound is being investigated for potential therapeutic applications, including drug development for various diseases.
Industry: The compound’s unique properties make it useful in the development of new materials and chemical products.
Wirkmechanismus
The mechanism of action of 2-amino-4-(2,3-dimethoxyphenyl)-5,10-dioxo-5,10-dihydro-4H-benzo[g]chromene-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or modulate inflammatory pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-amino-4-(2,6-dichlorophenyl)-5,10-dioxo-5,10-dihydro-4H-benzo[g]chromene-3-carbonitrile
- 2-amino-4-(4-methoxyphenyl)-5,10-dioxo-5,10-dihydro-4H-benzo[g]chromene-3-carbonitrile
- 2-amino-4-(4-isopropylphenyl)-5,10-dioxo-5,10-dihydro-4H-benzo[g]chromene-3-carbonitrile
Uniqueness
2-amino-4-(2,3-dimethoxyphenyl)-5,10-dioxo-5,10-dihydro-4H-benzo[g]chromene-3-carbonitrile stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the 2,3-dimethoxyphenyl group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from other similar compounds.
Eigenschaften
Molekularformel |
C22H16N2O5 |
|---|---|
Molekulargewicht |
388.4 g/mol |
IUPAC-Name |
2-amino-4-(2,3-dimethoxyphenyl)-5,10-dioxo-4H-benzo[g]chromene-3-carbonitrile |
InChI |
InChI=1S/C22H16N2O5/c1-27-15-9-5-8-13(20(15)28-2)16-14(10-23)22(24)29-21-17(16)18(25)11-6-3-4-7-12(11)19(21)26/h3-9,16H,24H2,1-2H3 |
InChI-Schlüssel |
KABZAGLGNIBUQK-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC(=C1OC)C2C(=C(OC3=C2C(=O)C4=CC=CC=C4C3=O)N)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[(3-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11486266.png)
![3-[(2-chloro-4,5-difluorobenzyl)sulfanyl]-2(1H)-quinoxalinone](/img/structure/B11486272.png)
![3-chloro-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-1-benzothiophene-2-carboxamide](/img/structure/B11486285.png)
![1-(3-chlorophenyl)-3,4-dimethyl-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B11486311.png)
![2,2,2-trifluoro-N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]acetamide](/img/structure/B11486314.png)
![N-[1-(4-chlorophenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]-3-phenylpropanamide](/img/structure/B11486316.png)


![N-[4-(morpholin-4-ylcarbonyl)phenyl]-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide](/img/structure/B11486333.png)

![2-({5,6-bis[4-(propan-2-yl)phenyl]-1,2,4-triazin-3-yl}sulfanyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B11486355.png)



